Home > Products > Screening Compounds P97834 > 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel - 211732-86-4

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel

Catalog Number: EVT-1482832
CAS Number: 211732-86-4
Molecular Formula: C₅₃H₆₅NO₁₅Si
Molecular Weight: 984.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is one of the impurities of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .


Synthesis Analysis

The synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .


Molecular Structure Analysis

The molecular formula of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is C53H65SiNO14 . It contains a total of 140 bonds, including 75 non-H bonds, 25 multiple bonds, 17 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole . This enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .


Physical And Chemical Properties Analysis

The molecular weight of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is 968.17 . Other physical and chemical properties such as solubility, boiling point, melting point, and density are not explicitly mentioned in the search results.

7-O-Triethylsilylbaccatin III

  • Compound Description: 7-O-Triethylsilylbaccatin III is a key intermediate used in the synthesis of paclitaxel and its analogues.
  • Relevance: This compound shares the core baccatin III structure with 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel, differing in the protection of the 7-hydroxy group. While 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel utilizes a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxy and potentially the 6α-hydroxy group, 7-O-Triethylsilylbaccatin III employs a triethylsilyl group at the 7-hydroxy position. This difference highlights the exploration of various protecting groups to achieve desired reactivity and selectivity in paclitaxel synthesis.

Docetaxel

  • Compound Description: Docetaxel is another anti-cancer drug belonging to the taxane family.
  • Relevance: As a fellow taxane, Docetaxel shares the core structure of 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel, making it structurally related. This structural similarity likely translates to similar modes of action within the body, highlighting the importance of the taxane scaffold for anti-cancer activity.

Paclitaxel

  • Compound Description: Paclitaxel is a prominent anti-cancer agent extracted from the Pacific Yew tree, known for its efficacy against various cancers.

6α-Hydroxypaclitaxel

  • Compound Description: 6α-Hydroxypaclitaxel is a metabolite of paclitaxel formed via oxidation by cytochrome P450 enzymes.

p-3'-Hydroxypaclitaxel

  • Compound Description: p-3'-Hydroxypaclitaxel is another metabolite of paclitaxel produced through oxidation.

Butitaxel

  • Compound Description: Butitaxel is a semi-synthetic analogue of paclitaxel, modified to potentially enhance its pharmacological profile.
Overview

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily for the treatment of various cancers, including ovarian and breast cancer. This compound is designed to enhance the pharmacological properties of Paclitaxel by modifying its structure to improve its solubility and bioavailability while potentially reducing its toxicity. The source of this compound primarily stems from chemical synthesis methods aimed at producing more effective anticancer agents.

Classification

This compound falls under the category of anticancer agents and is classified as a taxane derivative. Its structural modifications aim to improve therapeutic efficacy while minimizing adverse effects associated with traditional Paclitaxel formulations.

Synthesis Analysis

Methods

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel typically involves the following steps:

  1. Starting Material: The synthesis begins with Paclitaxel as the primary substrate.
  2. Silylation Reaction: The introduction of the tert-Butyldimethylsilyl group is achieved through a reaction with tert-Butyldimethylsilyl chloride in the presence of a base, facilitating the protection of the hydroxyl group at the 2' position.
  3. Hydroxylation: The hydroxyl group at the 6-alpha position is introduced or modified to yield the desired derivative.

These reactions are often conducted under controlled conditions to optimize yield and purity, utilizing solvents such as dichloromethane or tetrahydrofuran and catalysts as necessary .

Technical Details

The synthesis requires careful monitoring of reaction conditions such as temperature, time, and pH to ensure successful modification without degrading the Paclitaxel backbone. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for purification and characterization of the final product .

Molecular Structure Analysis

Structure

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel has a complex molecular structure characterized by:

  • Molecular Formula: C53H65NO14Si
  • Molecular Weight: 984.17 g/mol
  • Chiral Centers: The molecule contains multiple chiral centers contributing to its stereochemistry and biological activity.

The structural representation includes a taxane core with specific functional groups that enhance its solubility and interaction with biological targets .

Data

The compound features a melting point exceeding 156 °C (decomposing) and has a predicted boiling point around 949.7 °C. Its density is approximately 1.28 g/cm³ .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel focus on its interactions with biological targets, particularly in cancer cells:

  1. Microtubule Stabilization: Similar to Paclitaxel, this compound binds to β-tubulin subunits in microtubules, promoting polymerization and preventing depolymerization, which disrupts normal cell cycle progression.
  2. Metabolic Degradation: The compound may undergo metabolic transformations in vivo, impacting its efficacy and safety profile.

Technical Details

Studies involving this compound typically utilize cell lines to assess cytotoxicity and mechanisms of action, often employing assays such as MTT or Annexin V staining to evaluate cell viability and apoptosis induction .

Mechanism of Action

Process

The mechanism by which 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel exerts its anticancer effects involves:

  1. Binding to Microtubules: The compound binds specifically to the β-subunit of tubulin, stabilizing microtubules against disassembly.
  2. Inhibition of Cell Division: This stabilization leads to mitotic arrest in cancer cells, ultimately triggering apoptosis through various signaling pathways.

Data

Research indicates that derivatives like this one may exhibit enhanced potency compared to standard Paclitaxel due to improved pharmacokinetic properties, allowing for more effective treatment regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity characteristic of silyl ethers, particularly in hydrolysis reactions when exposed to moisture .
Applications

Scientific Uses

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is primarily utilized in:

  • Cancer Research: As an investigational drug in preclinical studies aimed at understanding its efficacy against various cancer types.
  • Drug Development: Serving as a lead compound for synthesizing new derivatives with improved therapeutic profiles.
  • Pharmaceutical Formulations: Potentially used in developing new formulations that enhance delivery mechanisms for existing chemotherapeutics.

This compound exemplifies ongoing efforts in medicinal chemistry to refine existing drugs for better clinical outcomes while mitigating side effects associated with traditional therapies .

Introduction to 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel

2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel (CAS 211732-86-4) is a strategically modified taxane derivative with dual significance in pharmaceutical chemistry and cancer drug metabolism research. This semi-synthetic analogue of paclitaxel—a diterpenoid natural product isolated from Taxus species—serves as both a metabolic probe and a synthetic precursor in the development of next-generation antineoplastic agents. Its molecular structure (C~53~H~65~NO~15~Si, MW 984.17 g/mol) incorporates two critical modifications: a tert-butyldimethylsilyl (TBS) ether group at the C2'-hydroxyl position and a hydroxyl group at the C6α position [2] [3]. These modifications enhance the molecule’s utility in synthetic pathways while preserving the core pharmacophore responsible for microtubule stabilization. As paclitaxel remains a frontline chemotherapeutic for ovarian, breast, and non-small cell lung cancers, derivatives like this compound provide essential tools for overcoming limitations such as low natural abundance, poor aqueous solubility, and metabolic instability [6].

Structural Relationship to Paclitaxel and Taxane Derivatives

The structural architecture of 2'-O-TBS-6α-hydroxy Paclitaxel directly derives from the canonical paclitaxel scaffold (C~47~H~51~NO~14~), which comprises a complex tetracyclic diterpene core (baccatin III) linked to a C13 phenylisoserine side chain. Three targeted modifications define this derivative:

  • C2'-Silyl Protection: The tert-butyldimethylsilyl (TBS) group masks the C2'-hydroxyl of the side chain, reducing hydrogen-bonding capacity and sterically blocking nucleophilic attack or enzymatic degradation at this site [9].
  • C6α-Hydroxylation: Introduction of an axial hydroxyl group at C6 alters electron density within the baccatin core. This position is stereoelectronically distinct from the C7β-configured hydroxyl in natural paclitaxel, influencing ring conformation and redox behavior [3] [7].
  • Retained Pharmacophore: The C4-C20 oxetane ring and C13 side chain—critical for tubulin binding—remain unmodified, preserving biological activity [6].
  • Table 1: Structural Comparison with Key Taxane Derivatives
CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
PaclitaxelC~47~H~51~NO~14~853.91C2'-OH, C7β-OH, C6α-H
2'-O-TBS-6α-hydroxy PaclitaxelC~53~H~65~NO~15~Si984.17C2'-OSi(^tBu)Me~2~, C6α-OH, C7β-OH
6α-Hydroxypaclitaxel (Metabolite)C~47~H~51~NO~15~869.91C2'-OH, C6α-OH, C7β-OH
2'-O-TBS-7-epi-6α-hydroxy PaclitaxelC~53~H~65~NO~15~Si984.17C2'-OSi(^tBu)Me~2~, C6α-OH, C7α-OH (epimerized) [1] [8]

The TBS group significantly increases lipophilicity (logP increase of ~2.5 units), facilitating organic-phase reactions during synthesis. Conversely, the C6α-hydroxyl introduces a site for regioselective derivatization (e.g., sulfonation, glycosylation) without perturbing the C7 or C10 positions [7] [9]. This balance of stability and reactivity underpins the compound’s versatility as a synthetic handle.

Role in Paclitaxel Biosynthetic and Metabolic Pathways

Within Taxus species, paclitaxel biosynthesis involves at least 20 enzymatic steps, starting from geranylgeranyl diphosphate and progressing through taxa-4(5),11(12)-diene, taxadien-5α-ol, and baccatin III. While 2'-O-TBS-6α-hydroxy Paclitaxel does not occur naturally, it intersects with this pathway in two key contexts:

Human Metabolic Fate

6α-Hydroxypaclitaxel—the desilylated counterpart of our target compound—is the primary human metabolite of paclitaxel, accounting for 70% of its fecal excretion [6] [9]. Hepatic cytochrome P450 enzymes (predominantly CYP2C8) mediate this C6-hydroxylation, which reduces antimicrotubule activity. The 2'-O-TBS derivative thus serves as a:

  • Stabilized Surrogate: The TBS group impedes further phase II metabolism (glucuronidation/sulfation), enabling isolation and characterization of the 6α-hydroxy intermediate [9].
  • Enzyme Probe: Competitive inhibition studies with this compound help elucidate substrate specificity of paclitaxel-metabolizing CYP isoforms [5].

Biomimetic Synthesis

Recent advances in paclitaxel biosynthesis have leveraged this derivative to overcome bottlenecks:

  • Oxidation Cascade: The C6α-hydroxy group positions the molecule for enzymatic epoxidation or hydroxylation at adjacent carbons (C5, C7). Notably, the FoTO1 protein (a nuclear transport factor 2-like protein) was discovered to chaperone the stereoselective C5 oxidation in paclitaxel biosynthesis, a step mimicked chemically using 6α-hydroxy precursors [10].
  • Cyclosulfite Formation: Under controlled conditions, 2'-O-TBS-6α-hydroxy-7-epi-paclitaxel undergoes cyclosulfite formation (CAS 303186-03-0) between C6 and C7 hydroxyls. This strained heterocycle acts as a masked diol for C7 functionalization—an approach critical for synthesizing C7-modified taxanes with enhanced activity [7].

Significance as a Synthetic Intermediate in Antineoplastic Drug Development

The strategic value of 2'-O-TBS-6α-hydroxy Paclitaxel lies in its role as a versatile synthon for generating pharmacologically active taxanes. Its synthetic utility spans three domains:

Enabling C7 Functionalization

The C6α-hydroxy group activates the gem-dimethyl bridge (C8/C19) for electrophilic chemistry. Most importantly, it facilitates C7 triflation:

  • Triflate Intermediate: Treatment with triflic anhydride converts the C6α-alcohol to a triflate ester (CAS 165065-01-0, C~54~H~64~F~3~NO~16~SSi, MW 1100.23 g/mol). This super-leaving group enables nucleophilic displacement at C7, introducing nitrogen, oxygen, or carbon substituents [4] [9].
  • Mechanism: Neighboring group participation by the C6α-oxygen accelerates triflate formation. Subsequent S~N~2 reactions yield C7-epimeric products with retention (via chelation) or inversion of configuration [4].
  • Table 2: Key Synthetic Applications of 2'-O-TBS-6α-hydroxy Paclitaxel
Synthetic StepProductApplicationReference
C6α-Triflation2'-O-TBS-Paclitaxel 7-O-triflate (165065-01-0)Precursor to C7β-amino taxanes (improved water solubility) [4] [9]
Cyclosulfite Formation (SOCl~2~)6,7-O,O'-Cyclosulfite (303186-03-0)Stereoselective C7 oxidation to ketones or epoxides [7]
Deoxygenation6-Deoxy-7-epi-paclitaxel analoguesMitigation of metabolic inactivation pathways [3]
Enzymatic Oxidation5α,6α-Dihydroxylated derivativesBiomimetic synthesis of novel taxanes [10]

Metabolic Stabilization

Derivatization at C6/C7 using this intermediate yields analogues resistant to CYP2C8:

  • C6-Modified Analogues: Conversion of the C6α-OH to esters, ethers, or halides blocks hydroxylation, extending plasma half-life [3].
  • C7-Epimers: 7-Epi-taxanes (e.g., CAS 165065-08-7) exhibit altered tubulin binding kinetics and reduced P-glycoprotein efflux, potentially overcoming multidrug resistance [1] [8].

Prodrug Design

The TBS group serves as a protecting group that can be hydrolyzed in vivo:

  • Selective Deprotection: Serum esterases cleave the C2'-silyl ether, regenerating active 6α-hydroxypaclitaxel or its C7-modified counterparts at tumor sites [9].
  • Lipid Conjugation: The C6α-hydroxy group enables conjugation to lipid carriers (e.g., PEGylated phospholipids), enhancing tumor targeting in nanoparticle formulations [6].

Concluding Remarks

2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy Paclitaxel exemplifies how targeted molecular editing of natural products unlocks pharmacological and synthetic potential. Its bifunctional reactivity (C2'-silyl ether for stability, C6α-hydroxy for derivatization) bridges paclitaxel metabolism and analog development. As synthetic biology advances—particularly with the discovery of FoTO1 enabling de novo baccatin III production [10]—this compound will remain indispensable for refining taxane therapeutics to combat oncological resistance.

Properties

CAS Number

211732-86-4

Product Name

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel

IUPAC Name

[(1S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C₅₃H₆₅NO₁₅Si

Molecular Weight

984.17

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.